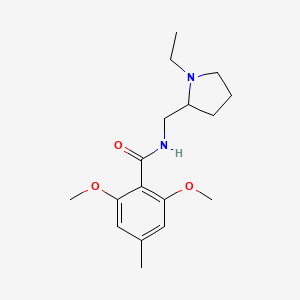
Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a carboxylate ester. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its pyrazole core which is a common pharmacophore in many therapeutic agents.
Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure.
作用機序
The mechanism of action of Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring can interact with active sites of enzymes, inhibiting or activating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- Methyl 3-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate
- Methyl 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylate
- Methyl 3-(2-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
CAS番号 |
1020724-40-6 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC名 |
methyl 3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-15-8-10(13(16)18-3)12(14-15)9-6-4-5-7-11(9)17-2/h4-8H,1-3H3 |
InChIキー |
HSJZFDSJSOFMBP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


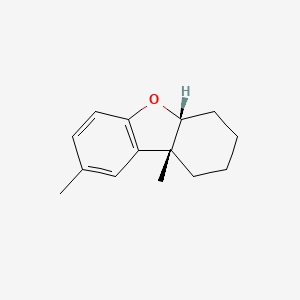
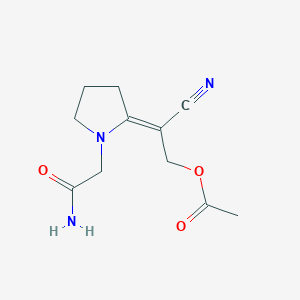
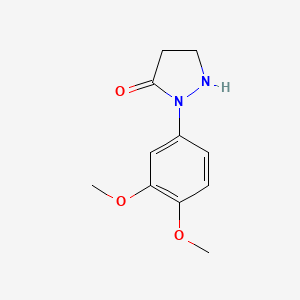
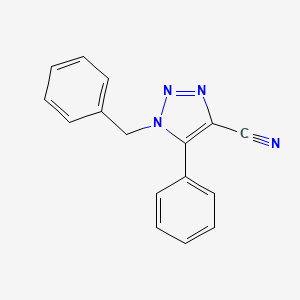
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
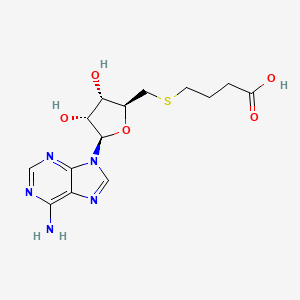
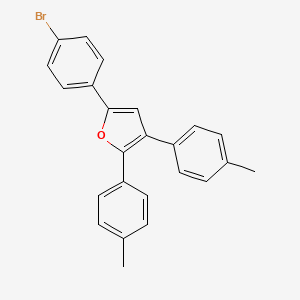
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)

![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
